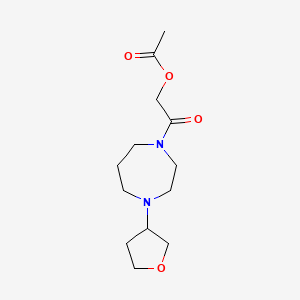

2-Oxo-2-(4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)ethyl acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-Oxo-2-(4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)ethyl acetate” is a chemical compound with the molecular formula C8H12O4 and a molecular weight of 172.18 .

Chemical Reactions Analysis

Specific chemical reactions involving this compound were not found in the search results .Physical and Chemical Properties Analysis

The compound has a molecular weight of 172.18 . Other physical and chemical properties like boiling point, melting point, and density were not found in the search results .Applications De Recherche Scientifique

Synthetic Versatility and Mechanistic Insights

A study by Gioiello et al. (2011) explored the synthetic versatility of α-diazo-β-hydroxy esters, focusing on the Lewis acid-induced decomposition reaction. This research provides insights into the mechanistic aspects of reactions involving similar structures, emphasizing the influence of the reaction environment, Lewis acid characteristics, and solvent properties on product distribution. The findings are crucial for understanding the synthesis routes and applications of related compounds (Gioiello et al., 2011).

Metal-Free Oxidative Esterification

Majji et al. (2014) presented an efficient metal-free oxidative esterification of sp(3) C-H bonds adjacent to an oxygen atom, using aryl alkenes and alkynes as sources. This method's application to simple solvents, including tetrahydrofuran, highlights its relevance to the modification and synthesis of ester compounds under environmentally benign conditions (Majji et al., 2014).

New Generation Ultra-Short Acting Hypnotics

El-Subbagh et al. (2008) synthesized and evaluated ethyl 8-oxo-5,6,7,8-tetrahydro-thiazolo[3,2-a][1,3]diazepin-3-carboxylate (HIE-124), a compound with a structure bearing resemblance to the specified chemical, showcasing its potential as an ultra-short acting hypnotic with rapid onset and short duration of action. This study demonstrates the compound's therapeutic application potential, providing a basis for further research into similar compounds (El-Subbagh et al., 2008).

Organic Reactions Catalyzed by Methylrhenium Trioxide

Zhu and Espenson (1996) investigated reactions of ethyl diazoacetate catalyzed by methylrhenium trioxide, revealing pathways for carbene transfer under mild conditions. The study's findings on α-alkoxy ethyl acetates formation and subsequent reactions are relevant for understanding the catalytic processes involving similar chemical structures (Zhu & Espenson, 1996).

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

[2-oxo-2-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]ethyl] acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22N2O4/c1-11(16)19-10-13(17)15-5-2-4-14(6-7-15)12-3-8-18-9-12/h12H,2-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYDSGHOMBNQCRX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC(=O)N1CCCN(CC1)C2CCOC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-(1H-indol-2-yl)-1,3-thiazole-4-carbonyl]piperidine-4-carboxamide](/img/structure/B2535911.png)

![2-(2-{3-[3-Methoxy-4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}ethyl)-6-phenyl-2,3-dihydropyridazin-3-one](/img/structure/B2535918.png)

![N-(2-acetylphenyl)-4-[(7-methoxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy]benzamide](/img/structure/B2535919.png)